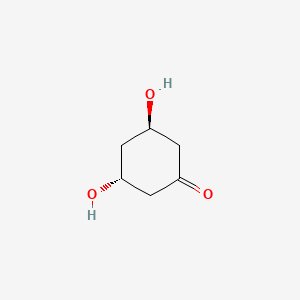

trans-(+/-)-3,5-Dihydroxy-cyclohexanone

Description

Significance of Dihydroxycyclohexanone Frameworks in Chemical Synthesis

Dihydroxycyclohexanone frameworks are pivotal intermediates in the synthesis of a diverse range of biologically active molecules. musechem.com Their inherent functionality allows for a multitude of chemical transformations, making them attractive starting points for the synthesis of complex targets. The presence of both a ketone and two hydroxyl groups within the same six-membered ring system offers a rich platform for stereoselective manipulations.

The strategic placement of hydroxyl groups at the 3- and 5-positions, as seen in the titular compound, creates a unique pattern of reactivity and stereochemical influence. This arrangement is found in the core structures of numerous natural products, and synthetic strategies that forge this framework are of considerable interest to the chemical community. For instance, the stereoselective synthesis of highly substituted cyclohexanones is a key step in the preparation of compounds with potential therapeutic applications, including treatments for diseases like Alzheimer's. nih.gov Cascade reactions, such as Michael-aldol domino reactions, have emerged as powerful tools for the diastereoselective construction of these intricate cyclic systems. nih.gov

Role as a Chiral Intermediate and Building Block in Complex Molecular Construction

trans-(+/-)-3,5-Dihydroxy-cyclohexanone serves as a valuable chiral intermediate and building block in the assembly of complex molecules. musechem.com As a racemic mixture, it can be resolved into its constituent enantiomers or utilized in diastereoselective reactions to generate single stereoisomers of more complex products. One notable application of the enantiomerically pure form, (3R,5R)-3,5-Dihydroxycyclohexanone, is in the synthesis of Norvitamin D analogues, highlighting its importance in medicinal chemistry research. nih.gov

The concept of the "chiral pool" involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. While not a direct derivative of a common natural product, the dihydroxycyclohexanone core represents a versatile synthon that can be accessed through various synthetic routes and then elaborated into more complex chiral molecules. Its utility as a building block stems from the predictable stereochemical outcomes of reactions at the ketone and hydroxyl groups, which can be controlled through the choice of reagents and reaction conditions.

The following table illustrates the potential of this building block in asymmetric synthesis:

| Feature of Building Block | Synthetic Utility | Example of Transformation |

| Prochiral Ketone | Access to chiral diols | Stereoselective reduction |

| Two Secondary Alcohols | Introduction of diverse functional groups | Esterification, etherification, oxidation |

| trans-Stereochemistry | Pre-defined spatial arrangement | Directs the approach of incoming reagents |

Stereochemical Context of Cyclohexanone (B45756) Derivatives in Organic Transformations

The stereochemical outcome of reactions involving cyclohexanone derivatives is a cornerstone of modern organic synthesis. The conformational preferences of the six-membered ring, typically a chair conformation, play a crucial role in dictating the facial selectivity of nucleophilic additions to the carbonyl group and the stereochemistry of reactions at the substituent-bearing carbons.

In the case of trans-(+/-)-3,5-Dihydroxy-cyclohexanone, the two hydroxyl groups are in a diequatorial orientation in the most stable chair conformation. This has significant implications for its reactivity. For instance, the reduction of the ketone can lead to either a cis- or trans-triol, with the stereoselectivity being influenced by the steric hindrance posed by the axial hydrogens and the directing effects of the existing hydroxyl groups.

The principles of stereocontrol in reactions of substituted cyclohexanones are well-established. For example, in diastereoselective synthesis, the existing stereocenters on the ring guide the formation of new stereocenters with a high degree of predictability. This is often rationalized through models such as the Felkin-Anh and Cram-chelation models for nucleophilic addition to carbonyls. In the context of trans-3,5-disubstituted cyclohexanones, the diequatorial arrangement of the substituents generally leads to a less sterically hindered environment for equatorial attack on the carbonyl carbon.

The following table summarizes the general stereochemical considerations for reactions at the carbonyl group of a trans-3,5-disubstituted cyclohexanone:

| Type of Reaction | Attacking Species | Predicted Major Product Diastereomer | Rationale |

| Nucleophilic Addition | Small nucleophile (e.g., NaBH4) | Axial alcohol | Less steric hindrance for axial approach |

| Nucleophilic Addition | Bulky nucleophile (e.g., L-Selectride) | Equatorial alcohol | Steric hindrance forces equatorial approach |

| Enolate Formation | Kinetic control (e.g., LDA, -78°C) | Less substituted enolate | Deprotonation of the less hindered α-proton |

| Enolate Formation | Thermodynamic control (e.g., NaH, heat) | More substituted enolate | Formation of the more stable, more substituted double bond |

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-3,5-dihydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRJYFFVLSDQFC-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(=O)C[C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Trans +/ 3,5 Dihydroxy Cyclohexanone and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful toolkit for the preparation of enantiomerically enriched chiral molecules. These methods are crucial for the synthesis of specific stereoisomers of dihydroxycyclohexanone derivatives, which are often required for biological applications.

Enantioselective Catalysis for Dihydroxycyclohexanone Derivatives

Enantioselective catalysis has emerged as a highly efficient strategy for the synthesis of chiral cyclohexanone (B45756) derivatives. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct enantioselective synthesis of trans-(+/-)-3,5-Dihydroxy-cyclohexanone is not extensively documented, several catalytic approaches have been successfully applied to related cyclohexanone systems and can be conceptually extended.

One prominent strategy involves the asymmetric desymmetrization of prochiral cyclohexadienones using ene-reductases. For instance, ene-reductases such as OPR3 and YqjM have been used for the desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones, yielding chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities (up to >99% ee). This method breaks the symmetry of the starting material to create a quaternary stereocenter. Further chemical modifications of the resulting chiral cyclohexenones could potentially lead to dihydroxycyclohexanone derivatives.

Rhodium-catalyzed asymmetric conjugate arylation is another powerful tool. For example, the reaction of racemic 5-(trimethylsilyl)cyclohex-2-enone with arylboronic acids, catalyzed by a chiral amidophosphane- or BINAP-Rh(I) complex, produces trans- and cis-3-aryl-5-(trimethylsilyl)cyclohexanones with high enantioselectivity. nih.gov Subsequent functional group manipulations could provide access to chiral dihydroxycyclohexanone derivatives.

Organocatalysis also offers a versatile platform for the enantioselective synthesis of cyclohexanone derivatives. Chiral primary amines, often derived from cinchona alkaloids, can catalyze the Michael addition of ketones to nitroolefins, creating multiple stereocenters with high diastereo- and enantioselectivity. psu.edu These highly functionalized cyclohexanones can serve as precursors to polyhydroxylated derivatives.

Table 1: Examples of Enantioselective Catalysis for Cyclohexanone Derivatives

| Catalyst Type | Substrate Example | Product Type | Enantiomeric Excess (ee) |

| Ene-reductase (YqjM) | 4,4-Diphenyl-2,5-cyclohexadienone | (S)-4,4-Diphenyl-2-cyclohexenone | >99% |

| Rh(I)-BINAP | 5-(Trimethylsilyl)cyclohex-2-enone | 3-Aryl-5-(trimethylsilyl)cyclohexanone | Up to 93% |

| Chiral Amine | Cyclohexanone and Nitrostyrene | 2-(Nitromethyl)-2-phenylcyclohexanone | Up to 97% |

Diastereoselective Synthesis of Related Cyclohexane (B81311) Polyols

The diastereoselective synthesis of cyclohexane polyols is of great interest as these compounds are core structures in many natural products. beilstein-journals.org These methods focus on controlling the relative stereochemistry of multiple hydroxyl groups on the cyclohexane ring.

A common strategy involves cascade reactions, such as the double Michael addition. For instance, the reaction of curcumin (B1669340) with arylidenemalonates, catalyzed by aqueous potassium hydroxide (B78521) with a phase-transfer catalyst, yields highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govd-nb.info The reaction proceeds through a cascade of inter- and intramolecular Michael additions, creating several contiguous stereocenters in a single step. beilstein-journals.org

Another approach is the Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles. nih.gov This base-catalyzed reaction provides polyfunctional cyclohexanones with up to five contiguous stereocenters in high diastereopurity. nih.gov The resulting products can be isolated directly by filtration, simplifying the purification process. nih.gov Further transformations of these complex cyclohexanones can lead to a variety of cyclohexane polyols.

Utilization of Chiral Auxiliaries in the Construction of Dihydroxycyclohexanone Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is widely used in the synthesis of complex chiral molecules.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in asymmetric synthesis, including aldol (B89426) reactions and alkylations. researchgate.netyoutube.comscielo.org.mx By attaching an Evans auxiliary to a precursor molecule, it is possible to control the stereochemistry of subsequent reactions that form the cyclohexanone ring or introduce functional groups. The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side.

Pseudoephedrine is another practical and inexpensive chiral auxiliary. nih.govcaltech.educaltech.edunih.govacs.org It can be readily converted to the corresponding amide, and the resulting enolate can undergo highly diastereoselective alkylations. caltech.educaltech.eduacs.org This method has been successfully applied to the synthesis of a wide range of enantiomerically enriched compounds. While direct application to trans-(+/-)-3,5-Dihydroxy-cyclohexanone is not explicitly detailed, the principles can be applied to the synthesis of chiral precursors that can be further elaborated to the desired dihydroxycyclohexanone scaffold.

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to perform specific chemical transformations with high stereo- and regioselectivity.

Enzyme-Mediated Desymmetrization of meso-Compounds (e.g., Triacetates)

The desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral building blocks. In this approach, an enzyme selectively reacts with one of two enantiotopic functional groups in a prochiral substrate, leading to a chiral product.

A notable example is the enzymatic hydrolysis of meso-triacetates. For instance, the desymmetrization of the cis-triacetate derivative of phloroglucitol can be achieved through selective enzymatic hydrolysis using porcine liver esterase (PLE). This reaction selectively hydrolyzes two of the three acetate (B1210297) groups, yielding a chiral monoacetate. This chiral intermediate can then be converted to a bisprotected trans-3,5-dihydroxy cyclohexanone derivative through an inversion of the remaining alcohol under Mitsunobu conditions.

Table 2: Enzyme-Mediated Desymmetrization of a Prochiral Triacetate

| Enzyme | Substrate | Product | Key Transformation |

| Porcine Liver Esterase (PLE) | cis-1,3,5-Triacetoxycyclohexane | Chiral monoacetate derivative | Selective hydrolysis of two acetate groups |

Biotransformations for Stereoselective Introduction of Hydroxyl Groups

Biotransformations using whole microorganisms or isolated enzymes can introduce hydroxyl groups into a molecule with high stereoselectivity. This is particularly useful for the synthesis of polyhydroxylated compounds like dihydroxycyclohexanones.

Cytochrome P450 monooxygenases are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including steroids and other cyclic compounds. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org These enzymes can activate C-H bonds at non-activated positions, a transformation that is often challenging to achieve with traditional chemical methods. nih.govnih.gov By employing engineered or naturally occurring cytochrome P450 enzymes, it is possible to introduce hydroxyl groups at specific positions on a cyclohexanone precursor with high regio- and stereoselectivity. nih.gov For example, the hydroxylation of steroids by bacterial P450 enzymes has been extensively studied, demonstrating the potential of these biocatalysts for selective oxyfunctionalization. researchgate.netfrontiersin.org

Microbial transformations offer another avenue for the stereoselective hydroxylation of cyclic ketones. Various fungi and bacteria possess the enzymatic machinery to hydroxylate a range of organic molecules. For instance, the microbial transformation of spironolactone (B1682167) using Cunninghamella elegans has been shown to produce hydroxylated derivatives. While not directly targeting trans-(+/-)-3,5-Dihydroxy-cyclohexanone, this demonstrates the potential of using microbial systems to introduce hydroxyl groups into complex cyclic structures.

Cyclization and Annulation Strategies

The construction of the six-membered ring of dihydroxy-cyclohexanone derivatives is often accomplished using powerful carbon-carbon bond-forming reactions. These methods include transition metal-catalyzed processes and olefin metathesis, which provide elegant solutions for ring formation.

Transition Metal-Catalyzed Hydrogen Borrowing Annulations for Cyclohexanone Formation

A notable strategy for synthesizing cyclohexanone frameworks is through transition metal-catalyzed hydrogen borrowing annulation. This method serves as a potent alternative to conventional enolate alkylation, enabling the direct coupling of ketones with unactivated alcohols. nih.govnih.gov In a typical (5+1) annulation process, a 1,5-diol is reacted with a ketone in the presence of a catalyst. nih.gov

The reaction mechanism involves the oxidation of the diol by a transition metal catalyst, commonly an iridium complex, to generate a dicarbonyl intermediate in situ. This is followed by an aldol condensation with the ketone's enolate and subsequent dehydration. The catalyst then "returns" the borrowed hydrogen atoms to complete the catalytic cycle and form the cyclohexane ring. researchgate.net Researchers have developed highly enantioselective methods for this process using chiral iridium(I) complexes, allowing for precise control over the stereochemical outcome. nih.govmusechem.com This asymmetric catalysis is crucial for producing enantioenriched cyclohexanes from 1,5-diols. nih.gov

Key to the success of this chemistry is the identification of a transition metal complex capable of efficiently oxidizing alcohols, reducing sterically demanding enones, and controlling the facial selectivity of the reduction. musechem.com The combination of commercially available reagents such as Ir(cod)(acac) and chiral ligands like DTBM-SEGPHOS has proven effective in achieving high yields and stereoselectivity. musechem.com

Table 1: Examples of Iridium-Catalyzed Hydrogen Borrowing Annulation

| Diol Reactant | Ketone Reactant | Catalyst System | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|---|

| Hexane-1,5-diol | Pentamethylacetophenone | Ir(cod)(acac) / DTBM-SEGPHOS | Substituted Cyclohexane | 77% | >95:5 | 90:10 |

| Thioether-containing diol | Pentamethylacetophenone | Ir(cod)(acac) / DTBM-SEGPHOS | Thioether-substituted Cyclohexane | Excellent | High | High |

This table is a representation of findings and not exhaustive.

Ring-Closing Metathesis (RCM) in Dihydroxycyclohexane Derivative Synthesis

Ring-Closing Metathesis (RCM) is a widely utilized and powerful reaction in organic synthesis for constructing unsaturated rings. nih.gov The reaction involves the intramolecular metathesis of a diene, where two terminal alkene groups are joined to form a cycloalkene and volatile ethylene (B1197577) as a byproduct. nih.gov This method is particularly effective for creating 5- to 7-membered rings, making it an ideal strategy for synthesizing cyclohexene (B86901) precursors to trans-(+/-)-3,5-Dihydroxy-cyclohexanone. nih.gov

The synthesis typically employs metal-carbene catalysts, most famously those developed by Grubbs and Schrock. nih.gov For instance, acrylates derived from homoallylic alcohols can undergo cyclization in the presence of a Grubbs' catalyst to yield six-membered unsaturated lactones, which are structurally related to dihydroxycyclohexanone derivatives. The functional group tolerance of modern RCM catalysts allows for their use on substrates containing various functionalities, including alcohols and ethers, which is essential for synthesizing dihydroxycyclohexane derivatives. nih.gov

The process is thermodynamically driven by the formation of a stable cyclic compound and the release of gaseous ethylene. nih.gov This strategy has been successfully applied to the synthesis of complex molecules, including oxygen and nitrogen heterocycles found in natural products and pharmaceuticals. nih.gov

Strategies Involving Specific Precursors

The synthesis of trans-(+/-)-3,5-Dihydroxy-cyclohexanone can also commence from readily available and highly functionalized starting materials. These precursor-based strategies often involve the modification of existing ring systems or the cyclization of acyclic molecules derived from the chiral pool.

Synthesis from Phloroglucinol (B13840) and its Derivatives

Phloroglucinol (1,3,5-trihydroxybenzene) serves as a logical aromatic precursor to 3,5-dihydroxy-cyclohexanone. The core transformation involves the reduction of the benzene (B151609) ring. Catalytic hydrogenation of phloroglucinol over various metal catalysts is a common approach. musechem.com During the initial hydrogenation of the aromatic ring, the resulting enol groups can tautomerize to form carbonyl functionalities. musechem.com By carefully selecting the catalyst—such as supported palladium, platinum, or rhodium—and controlling reaction conditions like hydrogen pressure and temperature, it is possible to selectively halt the hydrogenation process before the newly formed ketone is reduced to a secondary alcohol. musechem.com This provides a direct route from the flat, aromatic structure of phloroglucinol to the saturated, non-aromatic 1,3,5-tri-substituted cyclohexane core.

Routes from D-Mannitol Derived Dienols

D-Mannitol, a sugar alcohol, is an inexpensive and enantiomerically pure starting material from the chiral pool. Its multiple stereocenters make it an attractive precursor for complex chiral molecules. Synthetic routes have been developed to convert D-mannitol into acyclic dienol precursors suitable for cyclization into cyclohexanone derivatives. For example, 1,2:5,6-Di-O-cyclohexylidene-D-mannitol can be prepared and subsequently transformed into dienols. These dienols can then undergo ring-closing metathesis (RCM) using a Grubbs' catalyst to form cyclohexenone derivatives, demonstrating a powerful link between carbohydrate chemistry and the synthesis of carbocyclic compounds.

Derivatization and Functionalization Reactions

trans-(+/-)-3,5-Dihydroxy-cyclohexanone is a valuable chiral intermediate, primarily due to its versatile functional groups—a ketone and two secondary alcohols—which allow for a wide range of chemical transformations.

A significant application of this compound is its use as the "A-ring" synthon in the convergent synthesis of 19-nor-Vitamin D analogs. These analogs are of high interest in medicinal chemistry for their potential therapeutic properties. In these syntheses, the ketone of (3R,5R)-3,5-dihydroxycyclohexanone is transformed into an exocyclic diene system. This is typically achieved through olefination reactions, such as the Wittig-Horner or Julia-Kocienski olefination. nih.gov The dihydroxycyclohexanone derivative (the A-ring) is coupled with a separately synthesized "CD-ring" fragment, which contains the remainder of the vitamin D carbon skeleton.

For example, a phosphine (B1218219) oxide derivative of the A-ring can be prepared and then reacted with a CD-ring ketone in a Wittig-Horner reaction to construct the crucial triene system of the final vitamin D analog. This modular strategy allows for the synthesis of a diverse library of vitamin D derivatives by varying the structure of either the A-ring or the CD-ring precursor.

Table 2: Derivatization Reactions for Vitamin D Analog Synthesis

| A-Ring Precursor | CD-Ring Fragment | Coupling Reaction | Product Class |

|---|---|---|---|

| (3R,5R)-3,5-Dihydroxycyclohexanone derived phosphine oxide | Grundmann's Ketone | Wittig-Horner Olefination | 19-nor-Vitamin D Analogs |

This table highlights key synthetic strategies reported in the literature.

Stereoselective Modifications of the Dihydroxycyclohexanone Core

The ability to control the stereochemistry of the dihydroxycyclohexanone core is paramount for its application in asymmetric synthesis. Research in this area has focused on achieving high diastereoselectivity in reactions involving the ketone and hydroxyl groups, leading to the formation of specific stereoisomers.

One of the key transformations is the stereoselective reduction of the ketone functionality. While specific examples detailing the reduction of trans-(+/-)-3,5-dihydroxy-cyclohexanone itself are not extensively documented in readily available literature, general principles of stereoselective ketone reduction are widely applied. The choice of reducing agent and the influence of the existing stereocenters at C3 and C5 play a crucial role in directing the stereochemical outcome of the newly formed hydroxyl group at C1. For instance, the use of bulky hydride reagents often leads to attack from the less sterically hindered face of the ketone, while chelation-controlled reductions can provide the opposite diastereomer.

Furthermore, diastereoselective additions of various nucleophiles to the carbonyl group of protected derivatives of 3,5-dihydroxy-cyclohexanone have been explored to introduce new stereocenters with high fidelity. These reactions are often guided by the steric and electronic properties of both the nucleophile and the substituents on the cyclohexanone ring.

A notable strategy in the synthesis of highly substituted cyclohexanones involves cascade reactions. For example, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While not directly employing trans-(+/-)-3,5-dihydroxy-cyclohexanone as a starting material, this methodology highlights a powerful approach to constructing complex cyclohexanone frameworks with controlled stereochemistry. The reaction of curcumins with arylidenemalonates in the presence of aqueous potassium hydroxide and a phase transfer catalyst yields highly functionalized cyclohexanones as the major products. beilstein-journals.org The stereochemistry of the products is determined by the initial Michael addition and the subsequent intramolecular cyclization. beilstein-journals.org

| Starting Materials | Catalyst/Reagents | Product | Diastereoselectivity | Yield (%) |

| Curcumin, Arylidenemalonate | aq. KOH, TBAB | Highly functionalized cyclohexanone | Excellent | Moderate to Excellent |

Table 1: Diastereoselective Synthesis of Functionalized Cyclohexanones via Cascade Michael Addition beilstein-journals.org

Selective Protection and Deprotection Strategies for Hydroxyl Groups

The presence of two secondary hydroxyl groups in trans-(+/-)-3,5-dihydroxy-cyclohexanone necessitates the use of protecting groups to achieve regioselective functionalization. The ability to selectively protect one hydroxyl group while leaving the other free for reaction is a critical step in the synthesis of its derivatives.

Commonly employed protecting groups for hydroxyl functions include silyl (B83357) ethers, acetals, and esters. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. For diols like trans-(+/-)-3,5-dihydroxy-cyclohexanone, the formation of cyclic protecting groups, such as acetonides or silylidenes, can be a highly effective strategy for protecting both hydroxyl groups simultaneously.

The regioselective protection of one hydroxyl group over the other in a 1,3-diol system can be challenging but is often achieved by exploiting subtle differences in their steric or electronic environments. For instance, enzymatic reactions can offer a high degree of regioselectivity. Lipases, for example, are known to catalyze the acylation of diols with high selectivity for the less sterically hindered hydroxyl group.

While specific literature detailing the selective protection of trans-(+/-)-3,5-dihydroxy-cyclohexanone is not abundant, general strategies for the selective protection of diols are well-established. For example, the use of bulky silylating agents, such as tert-butyldimethylsilyl (TBDMS) chloride, can lead to the preferential protection of the less sterically encumbered hydroxyl group.

Deprotection strategies are equally important and must be chosen carefully to avoid affecting other functional groups within the molecule. The removal of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. Acetal protecting groups are labile to acid, while esters can be cleaved under basic or acidic conditions. The concept of orthogonal protecting groups, where one group can be removed in the presence of another, is a powerful tool in the synthesis of complex molecules derived from this dihydroxycyclohexanone scaffold.

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid |

| Acetonide | Acetone, Acid catalyst | Aqueous Acid |

| Esters (e.g., Acetate) | Acetic anhydride, Pyridine | NaOH, HCl |

Table 2: Common Protecting Groups for Hydroxyls and Their Cleavage Conditions

The strategic application of these synthetic methodologies allows chemists to unlock the potential of trans-(+/-)-3,5-dihydroxy-cyclohexanone as a versatile chiral building block for the synthesis of a diverse range of complex and valuable molecules. Further research into novel stereoselective modifications and more efficient protection/deprotection protocols will undoubtedly continue to expand its utility in synthetic organic chemistry.

Stereochemical Investigations of Trans +/ 3,5 Dihydroxy Cyclohexanone

Conformational Analysis and Dynamics

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its stability and reactivity. For cyclic systems like trans-(+/-)-3,5-Dihydroxy-cyclohexanone, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain. libretexts.org However, the presence of substituents introduces further energetic considerations.

Computational chemistry provides powerful tools to predict and analyze the preferred conformations of molecules. For trans-3,5-disubstituted cyclohexanes, two chair conformations are possible through a ring-flip process. In the case of trans-(+/-)-3,5-Dihydroxy-cyclohexanone, these conformers would have the hydroxyl groups in either a diequatorial (e,e) or a diaxial (a,a) orientation.

General principles of conformational analysis for disubstituted cyclohexanes suggest that the conformer with the substituents in the equatorial position is typically more stable. libretexts.org This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, the diequatorial conformer of trans-3,5-Dihydroxy-cyclohexanone is predicted to be the more stable isomer.

Computational studies on analogous molecules, such as trans-3-methoxycyclohexanol, have shown that the diequatorial conformer is indeed favored in the conformational equilibrium. acs.org Similar computational models applied to trans-(+/-)-3,5-Dihydroxy-cyclohexanone would likely corroborate this preference, providing quantitative estimates of the energy difference between the diequatorial and diaxial conformers. These calculations often employ methods like Density Functional Theory (DFT) to optimize the geometry and calculate the relative energies of different conformations.

Table 1: Predicted Conformational Preferences of trans-3,5-Dihydroxy-cyclohexanone

| Conformer | Substituent Orientations | Predicted Relative Stability | Key Interactions |

| Diequatorial | (3e, 5e) | More Stable | Gauche interactions between substituents and ring carbons. |

| Diaxial | (3a, 5a) | Less Stable | 1,3-diaxial interactions between hydroxyl groups and axial hydrogens. |

While steric hindrance is a major factor, intramolecular interactions, particularly hydrogen bonding, can significantly influence conformational stability. musechem.com In the diaxial conformation of trans-(+/-)-3,5-Dihydroxy-cyclohexanone, the two axial hydroxyl groups are in close proximity, potentially allowing for the formation of an intramolecular hydrogen bond between them. This interaction could partially offset the destabilizing 1,3-diaxial steric interactions.

However, studies on similar systems have shown that the formation of such an intramolecular hydrogen bond in a diaxial conformation is often not sufficient to overcome the significant steric strain. acs.org Furthermore, in polar solvents, intermolecular hydrogen bonding with the solvent molecules can be more favorable, further stabilizing the diequatorial conformer where the hydroxyl groups are more accessible. The balance between these competing interactions is a subtle one and can be influenced by the solvent environment. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental techniques that can provide evidence for the presence and strength of intramolecular hydrogen bonds.

Stereoisomeric Relationships and Characterization

The designation "(+/-)" indicates that trans-3,5-Dihydroxy-cyclohexanone is a racemic mixture, containing equal amounts of two enantiomers. The resolution of these enantiomers and the determination of their absolute and relative stereochemistry are crucial for many applications.

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a significant challenge in synthetic chemistry. One of the most powerful and widely used methods for the resolution of racemic alcohols is enzymatic kinetic resolution. rsc.orgmdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. scielo.brwikipedia.org

For trans-(+/-)-3,5-Dihydroxy-cyclohexanone, a lipase (B570770) could be used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent are critical parameters that need to be optimized to achieve high enantiomeric excess (ee) and yield.

Table 2: Potential Enzymatic Kinetic Resolution of trans-(+/-)-3,5-Dihydroxy-cyclohexanone

| Enzyme | Acyl Donor | Potential Outcome |

| Lipase (e.g., Candida antarctica Lipase B) | Vinyl acetate (B1210297) | Selective acylation of one enantiomer |

| Lipase (e.g., Pseudomonas cepacia Lipase) | Isopropenyl acetate | Selective acylation of one enantiomer |

The relative stereochemistry (trans) of 3,5-Dihydroxy-cyclohexanone can be determined using NMR spectroscopy. The coupling constants between the protons on the carbons bearing the hydroxyl groups and the adjacent methylene (B1212753) protons can provide information about their dihedral angles, which in turn reveals their relative orientation (axial or equatorial). In the more stable diequatorial conformer of the trans isomer, the protons attached to the hydroxyl-bearing carbons would be axial, leading to large axial-axial coupling constants with the adjacent axial protons.

The determination of the absolute stereochemistry of the separated enantiomers requires techniques that are sensitive to chirality. X-ray crystallography of a single crystal of an enantiomerically pure derivative is the most definitive method for determining absolute configuration. researchgate.netresearchgate.net In the absence of suitable crystals, chiroptical methods such as circular dichroism (CD) spectroscopy or comparison of optical rotation values with known compounds can be employed. The total synthesis of the compound from a chiral starting material of known absolute configuration can also be used to unequivocally assign the stereochemistry of the natural or synthesized product. nih.gov

Advanced Analytical Techniques for Stereochemical Assignment

Modern analytical techniques offer sophisticated means for the detailed stereochemical analysis of molecules like trans-(+/-)-3,5-Dihydroxy-cyclohexanone. High-field NMR spectroscopy, including two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about through-space proximities of atoms, further confirming conformational preferences and relative stereochemistry.

For determining enantiomeric excess and for the preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Mass spectrometry, when coupled with chiral reference compounds or through specific fragmentation patterns of diastereomeric derivatives, can also contribute to stereochemical analysis. The combination of these advanced analytical methods provides a comprehensive toolkit for the full stereochemical characterization of complex molecules like trans-(+/-)-3,5-Dihydroxy-cyclohexanone.

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is a powerful analytical technique for determining the precise atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to map the electron density and, consequently, the exact position of each atom in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

For a substituted cyclohexanone (B45756) like "trans-(+/-)-3,5-Dihydroxy-cyclohexanone," X-ray diffraction analysis would reveal several key stereochemical features:

Ring Conformation: The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. X-ray crystallography can confirm the specific chair conformation present in the crystal structure.

Substituent Orientation: The analysis would definitively establish the orientation of the two hydroxyl groups as either axial or equatorial. In the trans configuration, one substituent would be on one side of the ring plane and the other on the opposite side.

Intramolecular and Intermolecular Interactions: The technique can identify hydrogen bonding patterns, which are expected for a dihydroxy ketone. These interactions play a crucial role in the packing of the molecules in the crystal.

While specific crystallographic data for "trans-(+/-)-3,5-Dihydroxy-cyclohexanone" is not readily found in the surveyed literature, studies on other substituted cyclohexanones demonstrate the utility of this method. For instance, X-ray diffraction has been used to elucidate the asymmetric chair conformation of other complex cyclohexanone derivatives. researchgate.net

Below is an illustrative example of the type of crystallographic data that would be obtained from an X-ray analysis of a crystalline cyclohexanone derivative.

Table 1: Illustrative Crystallographic Data for a Substituted Cyclohexanone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.675 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 1065.4 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is for illustrative purposes and does not represent actual data for trans-(+/-)-3,5-Dihydroxy-cyclohexanone.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) Computations)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a form of CD spectroscopy that measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. researchgate.netorganic-chemistry.org This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution.

The process of using ECD for stereochemical assignment typically involves:

Experimental Measurement: The ECD spectrum of the chiral compound is recorded on a spectropolarimeter. The spectrum shows positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions.

Computational Modeling: Quantum-mechanical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectrum for a specific enantiomer (e.g., the (3R,5R)-enantiomer). nih.gov This involves first performing a conformational analysis to identify the most stable conformers of the molecule in solution. nih.gov

Spectral Comparison: The calculated ECD spectrum is then compared to the experimental spectrum. A match between the signs and general shape of the Cotton effects of the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the compound. encyclopedia.pub If the spectra are mirror images, the absolute configuration is the opposite of the one calculated.

For "trans-(+/-)-3,5-Dihydroxy-cyclohexanone," the racemic mixture would not exhibit an ECD spectrum as the signals from the two enantiomers would cancel each other out. However, if the enantiomers were resolved, ECD would be a powerful tool to determine the absolute configuration of each. The ketone chromophore in the cyclohexanone ring is expected to give rise to characteristic ECD signals.

The following table illustrates the kind of data that would be presented in a study involving ECD analysis of a chiral cyclohexanone.

Table 2: Illustrative ECD Data and Computational Comparison for a Chiral Cyclohexanone | Experimental Data (Methanol) | Calculated Data (TD-DFT B3LYP/6-31G*) | | :--- | :--- | | λ (nm) | Δε | λ (nm) | Δε | | 295 | +2.1 | 298 | +2.5 | | 210 | -5.8 | 212 | -6.2 | Note: The data in this table is hypothetical and serves to illustrate the comparison between experimental and calculated ECD values. It does not represent actual data for trans-(+/-)-3,5-Dihydroxy-cyclohexanone.

Mechanistic Studies of Chemical Reactions Involving Trans +/ 3,5 Dihydroxy Cyclohexanone

Reaction Pathway Elucidation

Elucidating the precise pathway of a reaction is a primary goal of mechanistic chemistry. This involves identifying all transient species, including transition states and intermediates, that connect reactants to products. For multifaceted molecules like trans-(+/-)-3,5-dihydroxy-cyclohexanone, this process is critical for understanding its chemical behavior.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. mdpi.comnih.gov DFT allows for the calculation of the electronic structure of molecules, providing a way to map out the potential energy surface of a reaction. mdpi.com By solving the Kohn-Sham equations, DFT can model molecular orbital interactions with high accuracy. mdpi.com This approach is used to locate and characterize the geometries and energies of reactants, products, transition states, and any intermediates. psu.eduresearchgate.net

For a reaction involving trans-(+/-)-3,5-dihydroxy-cyclohexanone, DFT calculations would begin by optimizing the ground-state geometries of the reactants. researchgate.net Then, various possible reaction coordinates are explored to find the lowest energy path leading to the products. A key aspect of this is the location of the transition state, which represents the energy maximum along the reaction pathway. scispace.com Visualization of the imaginary frequency of the transition state can confirm that it correctly connects the desired reactant and product states, for instance, showing the backside attack in an Sₙ2 reaction or the bond formations in a cycloaddition. researchgate.netmdpi.com

The accuracy of DFT results is highly dependent on the choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)), which must be carefully selected to suit the specific chemical system. scispace.commdpi.com These computational models can predict whether a reaction will proceed through a concerted (single-step) or a stepwise mechanism by comparing the energy barriers of the different potential pathways. mdpi.com

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table represents typical data obtained from DFT calculations for a hypothetical transformation of trans-(+/-)-3,5-dihydroxy-cyclohexanone.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.00 | Optimized ground state of trans-(+/-)-3,5-dihydroxy-cyclohexanone and reagent. |

| Pre-reactive Complex | -2.5 | Stabilized complex formed before the main chemical transformation. |

| Transition State (TS1) | +15.8 | The highest energy point on the reaction pathway, determining the activation energy. |

| Intermediate | +5.2 | A short-lived species formed after the first transition state. |

| Transition State (TS2) | +12.1 | A second energy barrier leading from the intermediate to the product. |

| Product Complex | -10.7 | The product molecule complexed with any byproducts or catalysts. |

| Products | -18.4 | Optimized ground state of the final products, indicating an exothermic reaction. |

Table 2: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways This table illustrates how calculated parameters can be used to predict the outcome of a reaction with two possible products, A and B.

| Parameter | Pathway to Product A | Pathway to Product B | Interpretation |

| Activation Energy (Eₐ) | 15 kcal/mol | 20 kcal/mol | Product A is the kinetic product (forms faster) due to the lower activation barrier. |

| Enthalpy of Reaction (ΔH) | -10 kcal/mol | -25 kcal/mol | Product B is the thermodynamic product (more stable) due to the more negative enthalpy change. |

| Gibbs Free Energy (ΔG) | -8 kcal/mol | -22 kcal/mol | The formation of Product B is more spontaneous under equilibrium conditions. |

Stereochemical Control Mechanisms

The stereochemistry of trans-(+/-)-3,5-dihydroxy-cyclohexanone, with its two stereocenters, plays a defining role in its reactions. Understanding the mechanisms that control the formation of specific stereoisomers is a central theme in modern organic synthesis.

When a molecule that is already chiral, like trans-(+/-)-3,5-dihydroxy-cyclohexanone, undergoes a reaction that creates a new stereocenter, the resulting products can be diastereomers. Diastereoselectivity is the preference for the formation of one diastereomer over another. beilstein-journals.org This preference arises because the transition states leading to the different diastereomers are themselves diastereomeric and thus have different energies. The reaction will preferentially proceed through the lower-energy transition state.

In the case of trans-(+/-)-3,5-dihydroxy-cyclohexanone, the existing trans-dihydroxy groups create a specific three-dimensional environment. A reagent can approach the ketone's carbonyl group from two different faces: the axial face or the equatorial face. These two modes of attack will lead to diastereomeric products. The relative stability of the two transition states is influenced by steric hindrance and electronic effects imposed by the resident hydroxyl groups, thus dictating the diastereomeric ratio of the products. Cascade reactions, such as a double Michael addition to form a cyclohexanone (B45756) ring, can exhibit excellent diastereoselectivity, which can be explained by analyzing the stereochemistry of the intermediate enolate. beilstein-journals.org

Enantioselectivity refers to the preferential formation of one enantiomer over the other. Since trans-(+/-)-3,5-dihydroxy-cyclohexanone is a racemate (an equal mixture of two enantiomers), reacting it with a non-chiral reagent will always produce a racemic mixture of products. To achieve enantioselectivity, a chiral influence is required, such as a chiral catalyst or reagent.

Enantioinduction is the process of using a chiral agent to favor the formation of one enantiomer of a product from a prochiral or racemic starting material. In reactions involving trans-(+/-)-3,5-dihydroxy-cyclohexanone, a chiral catalyst can achieve a kinetic resolution, where one enantiomer of the racemic starting material reacts much faster than the other.

This selectivity arises from the formation of diastereomeric transition states when the chiral catalyst interacts with each enantiomer of the substrate. For example, a chiral catalyst would form two complexes: (Catalyst)-(R,R-substrate) and (Catalyst)-(S,S-substrate). The transition states for the subsequent reaction of these complexes are diastereomeric. If the energy barrier for the reaction of one complex is significantly lower than for the other, that enantiomer will be selectively converted to the product, leaving the unreacted starting material enriched in the other enantiomer.

Computational modeling is frequently used to rationalize and predict the outcomes of such processes. By calculating the energies of the competing diastereomeric transition states, researchers can understand the origin of the enantioinduction and design more effective catalysts. These models often reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst and the substrate that are responsible for the stereochemical control. beilstein-journals.org

Regioselectivity and Chemoselectivity in Dihydroxycyclohexanone Reactions

The presence of multiple functional groups (a ketone and two secondary alcohols) in trans-(+/-)-3,5-dihydroxy-cyclohexanone introduces challenges of selectivity.

Regioselectivity refers to the preference for a reaction to occur at one specific site when multiple structural isomers can be formed. dalalinstitute.comkhanacademy.org For instance, in an enolate formation reaction, deprotonation could potentially occur on either side of the carbonyl group (at the C2 or C6 position). The choice between these two sites is a question of regioselectivity. The outcome is typically governed by whether the reaction is under kinetic control (favoring the more rapidly formed, less-substituted enolate) or thermodynamic control (favoring the more stable, more-substituted enolate).

Chemoselectivity is the selective reaction of one functional group in the presence of other, different functional groups. slideshare.netyoutube.com A key challenge in the chemistry of trans-(+/-)-3,5-dihydroxy-cyclohexanone is to perform a reaction at either the ketone or the hydroxyl groups without affecting the other. For example, a reduction reaction using a mild hydride agent might selectively reduce the ketone to a third hydroxyl group while leaving the existing alcohols untouched. Conversely, an oxidizing agent could potentially oxidize the secondary alcohols to ketones. To achieve high chemoselectivity, chemists often employ protecting groups, which temporarily "mask" a reactive functional group to prevent it from reacting while a transformation is carried out elsewhere in the molecule. youtube.com For example, the hydroxyl groups could be protected as silyl (B83357) ethers to allow for selective chemistry at the ketone carbonyl.

Applications As a Versatile Chemical Building Block and Precursor in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products

The strategic placement of functional groups in trans-(+/-)-3,5-Dihydroxy-cyclohexanone allows for a variety of chemical transformations, making it an ideal starting material for the stereocontrolled synthesis of complex natural products.

Role in the Synthesis of Polyketide Derivatives

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of these complex molecules often relies on the use of chiral building blocks to construct their intricate carbon skeletons. While direct and extensive research detailing the use of trans-(+/-)-3,5-dihydroxy-cyclohexanone in a wide range of polyketide syntheses is not broadly documented in readily available literature, its structural motifs are analogous to key fragments found in polyketide-derived natural products. The inherent stereochemistry and functionality of the dihydroxy-cyclohexanone ring provide a valuable template for the construction of polyketide chains through sequential aldol (B89426) reactions and other carbon-carbon bond-forming strategies.

Applications in the Construction of Vitamin D Analog A-Rings

Vitamin D and its analogs are crucial for regulating calcium homeostasis and bone metabolism, and also exhibit potent anti-proliferative and immunomodulatory properties. The synthesis of novel Vitamin D analogs with improved therapeutic profiles is an active area of research. The A-ring of Vitamin D, which contains crucial hydroxyl groups for biological activity, is a primary target for modification.

trans-(+/-)-3,5-Dihydroxy-cyclohexanone has been identified as a useful synthon for the construction of the A-ring of certain Vitamin D analogs, particularly norvitamin D compounds. musechem.com The cyclohexanetriol core can be chemically manipulated to introduce the necessary unsaturation and stereochemistry found in the A-ring of these modified vitamin D molecules. Synthetic strategies often involve the protection of the hydroxyl groups, followed by a series of reactions to introduce the exocyclic methylene (B1212753) group and couple the A-ring synthon with the CD-ring portion of the molecule. The development of synthetic routes to various A-ring synthons is a key focus in the preparation of 19-nor-vitamin D analogs, which often exhibit reduced calcemic side effects. nih.govnih.govresearchmap.jprsc.orgresearchgate.net

Utility in the Synthesis of Lactone Moieties (e.g., HMG-CoA Reductase Inhibitor Fragments)

The chemical structure of trans-(+/-)-3,5-dihydroxy-cyclohexanone provides a foundational scaffold that can be elaborated into chiral lactone fragments. Through oxidative cleavage of the cyclohexanone (B45756) ring and subsequent functional group manipulations, it is possible to generate acyclic precursors that can be cyclized to form the desired lactone moieties. While specific industrial processes detailing the use of this exact starting material are proprietary, the principles of retrosynthetic analysis point to its potential as a precursor for the chiral dihydroxyheptanoic acid side chain or its lactone equivalent found in several statins. The synthesis of such chiral side chains is a significant area of research in medicinal chemistry. researchgate.net

Synthesis of Polypropionate Antibiotic Subunits (e.g., Baconipyrones)

Polypropionate antibiotics are a subclass of polyketides characterized by repeating methyl-substituted three-carbon units. The synthesis of these complex structures requires precise control of stereochemistry. The baconipyrones, a family of marine natural products, feature a substituted dihydroxycyclohexanone core.

Research has demonstrated the successful asymmetric synthesis of the 3,5-dihydroxycyclohexanone subunit of baconipyrones A and B. This highlights the direct utility of this structural motif in the total synthesis of this class of polypropionate antibiotics. The synthesis involves key steps such as sulfur dioxide-induced additions of enoxysilanes to 1,3-dioxy-1,3-dienes, followed by retro-ene desulfitation.

Development of Chiral Scaffolds and Advanced Intermediates for Drug Discovery

The quest for novel therapeutic agents often involves the exploration of new chemical space. Chiral scaffolds serve as three-dimensional frameworks that can be decorated with various functional groups to create libraries of potential drug candidates. The rigid and stereochemically defined structure of trans-(+/-)-3,5-dihydroxy-cyclohexanone makes it an attractive starting point for the development of such scaffolds. musechem.com

Its dihydroxy-ketone functionality allows for a multitude of chemical transformations, enabling the generation of diverse and complex molecular architectures. By serving as a chiral pool starting material, it allows for the synthesis of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships and minimizing off-target effects in drug development. The development of novel building blocks is essential for fragment-based drug discovery and the creation of advanced pharmaceutical intermediates. researchgate.netnuph.edu.uawhiterose.ac.uk

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

Beyond its direct application in the synthesis of specific natural products, trans-(+/-)-3,5-dihydroxy-cyclohexanone serves as a valuable intermediate in the preparation of more complex pharmaceutical precursors. musechem.com Its inherent functionality can be strategically modified to introduce pharmacophoric elements or to facilitate coupling with other molecular fragments.

The diastereoselective reactions of this cyclohexanone derivative can be exploited to create highly substituted carbocyclic and heterocyclic systems, which are common motifs in many pharmaceutical agents. The ability to control the stereochemical outcome of reactions involving this intermediate is paramount in the synthesis of single-enantiomer drugs, which are now the standard in the pharmaceutical industry. The versatility of this compound ensures its continued importance as a foundational element in the synthetic chemist's toolbox for the construction of novel and advanced pharmaceutical agents. beilstein-journals.orgrsc.org

Future Research Directions and Emerging Methodologies

Innovation in Asymmetric Synthesis of Dihydroxycyclohexanone Derivatives

The synthesis of specific stereoisomers of dihydroxycyclohexanone derivatives is paramount, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Innovations in asymmetric synthesis are moving beyond classical resolution techniques toward more elegant and efficient catalytic methods that generate the desired chirality from the outset.

A significant area of innovation is the use of organocatalysis , where small, metal-free organic molecules catalyze enantioselective transformations. rsc.orgresearchgate.net This approach offers advantages in terms of cost, low toxicity, and stability compared to traditional metal catalysts. Research has demonstrated that organocatalytic asymmetric domino reactions can be used to construct substituted cyclohexanone (B45756) derivatives with all-carbon quaternary stereocenters in a single, efficient process. ntnu.edu.tw Furthermore, organocatalytic strategies have been developed that can proceed in aqueous solutions or even under solvent-free conditions, aligning with the goals of green chemistry. rsc.org These methods often achieve high levels of stereocontrol, with reports of enantiomeric ratios (er) as high as 99:1 for the synthesis of chiral azabicyclo[2.1.1]hexanes derived from ketone precursors. acs.org

Chemoenzymatic synthesis represents another major frontier, combining the selectivity of biological catalysts with the practicality of traditional organic chemistry. nih.govrsc.org Enzymes, such as carbonyl reductases and alcohol dehydrogenases, exhibit remarkable stereoselectivity in the reduction of carbonyl groups, which is a key step in forming chiral hydroxycyclohexanones. nih.govnih.gov A notable application is the asymmetric synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate for the drug rosuvastatin (B1679574). nih.gov By using an immobilized carbonyl reductase with a co-immobilized cofactor (NADP+), a self-sufficient biocatalyst was created that could be recycled for multiple batches. nih.gov This system demonstrates the potential for highly efficient and sustainable production of chiral dihydroxy derivatives. nih.gov

Recent methodologies also include the use of advanced metal-based catalytic systems. For instance, a bimetallic system using Rh(II) and a chiral N,N′-dioxide–Sm(III) complex has been developed for the asymmetric [4+3]-cycloaddition to produce complex chiral heterocycles, showcasing the power of cooperative catalysis. rsc.org Similarly, chiral Al(III) complexes have been shown to effectively catalyze the acyloin rearrangement of cyclic α-ketols to produce optically active 2-acyl-2-hydroxy cyclohexanones with high enantioselectivity. organic-chemistry.org

These innovative strategies are pivotal for accessing enantiomerically pure dihydroxycyclohexanone derivatives, which are valuable intermediates in the synthesis of pharmacologically important molecules. nih.gov

| Methodology | Catalyst/Enzyme | Substrate Type | Key Finding/Advantage | Reported Selectivity/Yield | Reference |

| Chemoenzymatic Synthesis | Carbonyl Reductase | Dicarbonyl Precursor | Self-sufficient, recyclable biocatalyst for producing a key rosuvastatin intermediate. | > 99% e.e.; 98.54% yield | nih.gov |

| Organocatalysis | Confined Imidodiphosphorimidate (IDPi) | Bicyclo[1.1.0]butanes and Imines | Asymmetric synthesis of complex aza-BCHs with high enantioselectivity. | Up to 99:1 er | acs.org |

| Metal Catalysis | Chiral Al(III)-N,N'-dioxide complex | Cyclic α-ketols | Catalytic asymmetric acyloin rearrangement to optically active cyclohexanones. | High enantioselectivities | organic-chemistry.org |

| Organocatalysis | (S)-pyrrolidine sulfonamide | Ketones and Nitroolefins | Highly enantio- and diastereoselective Michael additions in water with catalyst recovery. | High e.e. and d.r. | N/A |

| Chemoenzymatic Synthesis | EDDS Lyase | Substituted 2-aminophenols and Fumarate | Stereoselective hydroamination to form precursors for chiral heterocycles. | ee up to >99% | nih.gov |

This is an interactive table. You can sort and filter the data as needed.

Q & A

Q. What experimental methodologies are recommended for synthesizing trans-(±)-3,5-Dihydroxycyclohexanone?

The synthesis typically involves dihydroxylation of a cyclohexenone precursor under controlled conditions. A validated approach includes:

- Step 1 : Selective oxidation of a cyclohexene derivative using catalytic OsO4 or KMnO4 under basic conditions to introduce hydroxyl groups.

- Step 2 : Ketone group stabilization via protective group strategies (e.g., acetylation) to prevent over-oxidation.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the trans-isomer .

Critical parameters include pH control (~8–9) and temperature (0–5°C) to minimize racemization. Confirm purity via HPLC (>95%) using C18 columns and UV detection at 210 nm .

Q. How can the stereochemical configuration of trans-(±)-3,5-Dihydroxycyclohexanone be experimentally confirmed?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (J-values) between axial/equatorial protons in the cyclohexane ring. For trans-diols, vicinal coupling constants (JHH) typically range from 8–12 Hz.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if enantiopure samples are available .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to distinguish enantiomers .

Advanced Research Questions

Q. How can contradictory data regarding the stereochemical stability of trans-(±)-3,5-Dihydroxycyclohexanone in aqueous solutions be resolved?

Contradictions often arise from solvent polarity effects and pH-dependent epimerization. To address this:

- Method 1 : Conduct kinetic studies using <sup>1</sup>H NMR to monitor isomer ratios over time in buffers of varying pH (4–10). Calculate activation energy (Ea) for epimerization.

- Method 2 : Apply molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model solvent-solute interactions and identify transition states .

- Method 3 : Validate findings with chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee) under destabilizing conditions .

Q. What strategies are effective for identifying and quantifying trace impurities in trans-(±)-3,5-Dihydroxycyclohexanone samples?

Advanced impurity profiling requires:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use high-resolution Q-TOF systems to detect impurities at ppm levels. Compare fragmentation patterns with reference standards (e.g., EP/JP pharmacopeial impurities) .

- Headspace Gas Chromatography (HS-GC) : Screen for volatile byproducts (e.g., residual solvents) with DB-5MS columns and FID detection.

- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H labels during synthesis to track degradation pathways via isotopic ratio analysis .

Q. How can computational models improve the prediction of trans-(±)-3,5-Dihydroxycyclohexanone’s biological activity?

Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are recommended:

- Step 1 : Optimize the molecule’s 3D conformation using Gaussian (B3LYP/6-31G* level) to generate electrostatic potential maps.

- Step 2 : Dock the compound into target receptors (e.g., cyclooxygenase or kinase enzymes) via AutoDock Vina, prioritizing hydrogen-bond interactions with catalytic residues.

- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.